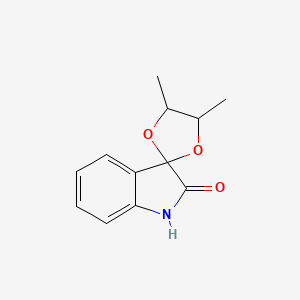

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide, also known as BPB, is a synthetic compound that has been extensively studied in scientific research. BPB is a type of benzamide that has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Organic Synthesis and Chemical Properties

- Studies on nucleophilic reactions of benzoyl-substituted cyclohexadienones have provided insights into the mechanistic patterns similar to the cleavage of benzaldehyde hemiacetals, suggesting potential applications in synthetic organic chemistry (Jackson & Waring, 1990).

- Research into the benzoylation of aminophenols using benzoylisothiocyanates has shown that N-(2-hydroxyphenyl)benzamides, compounds of biological interest, can be synthesized in a chemoselective manner, indicating the utility of these processes in the development of novel organic compounds (Singh, Lakhan, & Singh, 2017).

Pharmacological Applications

- The design and synthesis of novel N-acylhydrazone derivatives as potent histone deacetylase 6/8 dual inhibitors highlight the potential therapeutic applications of benzamide derivatives in cancer treatment. These compounds have shown to induce cell cycle arrest and apoptosis through caspase 3/7 activation (Rodrigues et al., 2016).

- Synthesis of newer analogues of substituted dibenzoyl phenol as potent anti-inflammatory agents reveals the pharmacological potential of benzoyl derivatives in treating inflammation. Among the synthesized compounds, some showed more potent activity than standard drugs (Khanum, D., Shashikanth, & Firdouse, 2004).

Materials Science

- In the field of materials science, an electrochemical and theoretical study on the enhanced pseudocapacitance performance of poly orthoaminophenol film in the presence of different derivatives of phenylglycine has demonstrated the potential of benzamide derivatives in improving the electrochemical properties of polymers for supercapacitor applications. The specific capacitance of the modified polymer electrode was significantly higher than that of the unmodified polymer film (Kowsari et al., 2019).

properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO3/c1-19-15-16-25(24(17-19)26(29)20-9-4-2-5-10-20)28-27(30)21-11-8-14-23(18-21)31-22-12-6-3-7-13-22/h2-18H,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCRWVBVOUALMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2639203.png)

![Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2639207.png)

![ethyl 4-((1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2639209.png)

![N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2639222.png)

![2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B2639224.png)